Cistina

Descripción general

Descripción

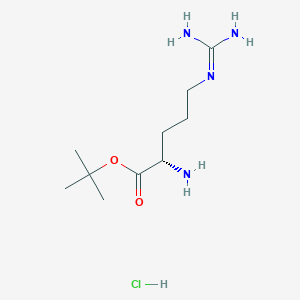

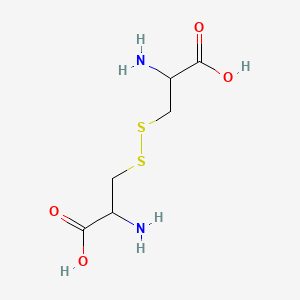

Cystine is the oxidized derivative of the amino acid cysteine and has the formula (SCH2CH(NH2)CO2H)2 . It is a white solid that is poorly soluble in water . As a residue in proteins, cystine serves two functions: a site of redox reactions and a mechanical linkage that allows proteins to retain their three-dimensional structure .

Synthesis Analysis

The biosynthesis of cysteine is crucial and critically regulated by two enzymes, i.e., serine acetyl transferase (SAT) and O-acetyl serine (thiol) lyase (OAS-TL) . The conversion can be viewed as an oxidation: 2 HO2CCH(NH2)CH2SH + 0.5 O2 → (HO2CCH(NH2)CH2S)2 + H2O .

Molecular Structure Analysis

Cystine contains a disulfide bond, two amine groups, and two carboxylic acid groups . As for other amino acids, the amine and carboxylic acid groups exist in rapid equilibrium with the ammonium-carboxylate tautomer .

Chemical Reactions Analysis

Cysteine residues in proteins are subject to diverse redox chemistry. Oxidation of cysteine to S-nitrosocysteine, cysteine sulfenic and sulfinic acids, disulfides and persulfides are a few prominent examples of these oxidative post-translational modifications .

Physical And Chemical Properties Analysis

Cysteine is a sulfur-containing, α-amino acid with the chemical formula O2CCH(NH2)CH2SH . It is classified as a conditionally non-essential amino acid since the human body can naturally synthesize it .

Aplicaciones Científicas De Investigación

Función en la salud humana

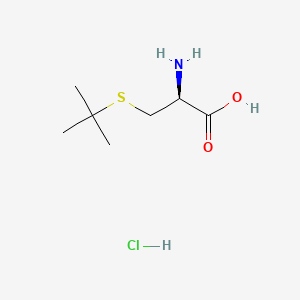

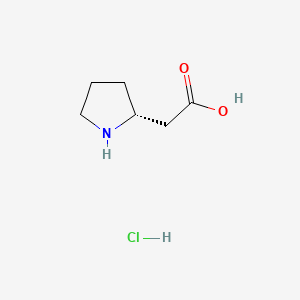

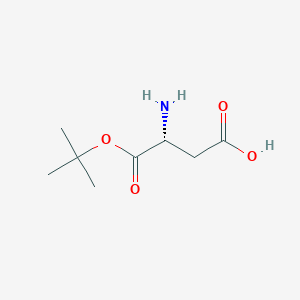

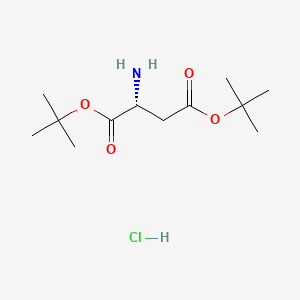

La cistina, en forma de L-cisteína (L-Cys), juega un papel significativo en la salud humana {svg_1}. Es un aminoácido no esencial y uno de los bloques de construcción necesarios para la síntesis de proteínas {svg_2}. Contiene azufre en forma de un grupo tiol (-SH) al final de su cadena lateral {svg_3}. El grupo -SH es responsable de la alta capacidad reactiva del aminoácido, y por lo tanto es responsable de muchas de sus funciones biológicas en los seres humanos {svg_4}.

Estabilización de la estructura de la proteína

La this compound es el aminoácido que establece puentes disulfuro, un tipo de enlace covalente que juega un papel fundamental en el plegamiento y la estabilización de la estructura terciaria de las proteínas, apoyando así sus actividades biológicas {svg_5}. La presencia de this compound conservada en motivos proteicos encontrados en todos los organismos podría indicar que esta característica fue aprovechada en la evolución temprana para apoyar la catálisis enzimática, la regulación transcripcional, el plegamiento de proteínas y la estructura tridimensional {svg_6}.

Ruta de síntesis

La this compound se sintetiza a partir de la metionina (un aminoácido esencial) gracias a dos reacciones químicas {svg_7}. La primera de estas reacciones es una reacción de transmetilación, de la cual se obtiene como producto la homocisteína. Luego, la homocisteína se transforma en cisteína a través de una reacción de transulfuración {svg_8}.

Bioproducción

Debido a problemas de seguridad y ambientales en la extracción de L-cisteína del pelo y las plumas de los animales, la producción fermentativa de L-cisteína ofrece una alternativa atractiva utilizando materias primas renovables {svg_9}. Gracias a la comprensión del complejo sistema de regulación de la síntesis de L-cisteína en las bacterias, y con los avances en la biología sintética, la producción fermentativa directa de L-cisteína a partir de la glucosa se volvió factible y ha sido explotada por los productores globales de aminoácidos para abastecer una porción creciente de la demanda global de L-cisteína {svg_10}.

Aplicaciones industriales

La L-cisteína es un aminoácido proteico con muchas aplicaciones en las industrias farmacéutica, alimentaria, de piensos y cosmética {svg_11}. Se utiliza en estas industrias debido a sus propiedades únicas, como su capacidad para formar puentes disulfuro, que pueden estabilizar la estructura de muchas proteínas {svg_12}.

Papel en el origen de la vida

En un nuevo estudio, los científicos han recreado cómo se formó la cisteína en los orígenes de la vida {svg_13}. Además, han observado cómo, una vez formada, la cisteína cataliza la fusión de péptidos en agua, un paso fundamental en el camino hacia las enzimas proteicas {svg_14}.

Mecanismo De Acción

Target of Action

Cystine, an oxidized derivative of the amino acid cysteine, primarily targets the synthesis of glutathione . Glutathione is a major endogenous antioxidant molecule that plays a crucial role in maintaining cellular redox homeostasis .

Mode of Action

Cystine serves as a major precursor for the synthesis of glutathione . Certain conditions, such as an acetaminophen overdose, can deplete hepatic glutathione and subject the tissues to oxidative stress, resulting in loss of cellular integrity . In such cases, cystine plays a vital role in replenishing the glutathione levels, thereby protecting the cells from oxidative damage .

Biochemical Pathways

Cystine contributes to cancer metabolic remodeling at three different levels :

- In redox control, free or as a component of glutathione .

- In ATP production, via hydrogen sulfide (H2S) production, serving as a donor to the electron transport chain (ETC) .

- As a carbon source for biomass and energy production .

Pharmacokinetics

The pharmacokinetics of cystine-related compounds like N-acetylcysteine (NAC) have been studied . Following both single and multiple-dose administration, plasma concentration of NAC increased rapidly, reaching a peak at approximately 1.0 h . The half-life was around 15.4-18.7 h, and the fraction of NAC excreted in urine in the 36 h following administration was around 3.7-3.8% .

Result of Action

Cystine is required for proper vitamin B6 utilization and is also helpful in the healing of burns and wounds, breaking down mucus deposits in illnesses such as bronchitis as well as cystic fibrosis . Cystine also assists in the supply of insulin to the pancreas, which is needed for the assimilation of sugars and starches .

Action Environment

The action of cystine can be influenced by various environmental factors. For instance, in cancer cells, cystine plays an essential role in redox regulation of cellular status and protein function . The metabolic dynamics of cystine in cancer and the interconnections between cystine metabolism and other metabolic pathways are influenced by the tumor microenvironment .

Safety and Hazards

Cystine may be harmful if inhaled, swallowed, or absorbed through the skin. It may cause skin, eye, and respiratory tract irritation .

Direcciones Futuras

Cystinuria treatment may require a combined approach of high diuresis, alkalinization and pharmacological interventions with regular monitoring of urinary pH, cystine levels, cystine crystal volume and solubility . Future directions include the potential use of cystine mimetics, gene therapy, V2-receptor blockers, and SGLT2 inhibitors .

Propiedades

IUPAC Name |

2-amino-3-[(2-amino-2-carboxyethyl)disulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O4S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEVWYRKDKASIDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)SSCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50859005 | |

| Record name | Cystine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Off-white solid; [Acros Organics MSDS] | |

| Record name | DL-Cystine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13562 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

923-32-0, 56-89-3 | |

| Record name | Cystine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=923-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cystine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755897 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-CYSTINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203781 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cystine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13203 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cystine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cystine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.270 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-cystine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.904 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.